

# TMP195 and Checkpoint Inhibitors: A Synergistic Alliance Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMP195    |           |
| Cat. No.:            | B15587253 | Get Quote |

A detailed comparison of the synergistic effects of the class IIa HDAC inhibitor **TMP195** with immune checkpoint inhibitors, supported by experimental data and protocols. This guide also evaluates alternative HDAC inhibitor-based combination therapies.

The convergence of epigenetic modulation and immunotherapy is paving a new frontier in oncology. At the forefront of this development is the selective class IIa histone deacetylase (HDAC) inhibitor, **TMP195**, which has demonstrated remarkable synergy when combined with immune checkpoint inhibitors such as anti-PD-1 antibodies. This guide provides a comprehensive analysis of the preclinical evidence supporting this combination, details the underlying mechanisms, and compares its efficacy with other HDAC inhibitor-based immunotherapies.

## Mechanism of Synergy: Reprogramming the Tumor Microenvironment

The primary mechanism by which **TMP195** potentiates the efficacy of checkpoint inhibitors is through its profound impact on the tumor microenvironment (TME). Unlike direct cytotoxic agents, **TMP195**'s anti-cancer activity is indirect and largely dependent on its ability to modulate innate immune cells, particularly tumor-associated macrophages (TAMs).[1][2]

**TMP195** selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9), leading to the reprogramming of pro-tumoral M2 macrophages into anti-tumoral M1 macrophages.[1][3] This phenotypic switch is critical, as M1 macrophages are characterized by their ability to



phagocytose tumor cells, present antigens, and release pro-inflammatory cytokines that recruit and activate cytotoxic T lymphocytes (CTLs), the primary effectors of anti-PD-1 therapy.[1][3]

Furthermore, studies have shown that **TMP195** can increase the expression of PD-1 and its ligand, PD-L1, on macrophages and in tumor tissues.[1] This upregulation may enhance the susceptibility of the tumor to PD-1/PD-L1 blockade, creating a more favorable environment for the checkpoint inhibitor to exert its effect.

## Preclinical Efficacy: A Quantitative Look

The synergistic anti-tumor effects of combining **TMP195** with anti-PD-1 have been robustly demonstrated in various preclinical cancer models. The data consistently show a significant reduction in tumor growth and metastasis compared to either monotherapy.

Table 1: Synergistic Anti-Tumor Efficacy of TMP195 and

**Anti-PD-1 in a Colorectal Cancer Model (MC38)** 

| Treatment<br>Group     | Mean Tumor<br>Weight (mg)                    | Mean Tumor<br>Volume (mm³)             | % M1<br>Macrophages<br>(CD86+/F4/80+<br>) in TME | % CD8+ T<br>Cells in TME |
|------------------------|----------------------------------------------|----------------------------------------|--------------------------------------------------|--------------------------|
| Control (IgG)          | 955.0 ± 95.13                                | 660.7 ± 92.97                          | Baseline                                         | Baseline                 |
| TMP195 alone           | 240.0 ± 98.02                                | 167.2 ± 79.12                          | Increased vs.<br>Control                         | No Significant<br>Change |
| Anti-PD-1 alone        | Significantly reduced vs. Control            | Significantly reduced vs. Control      | 60.86 ± 2.78                                     | 20.96 ± 1.44             |
| TMP195 + Anti-<br>PD-1 | Significantly<br>lower than single<br>agents | Significantly lower than single agents | 71.90 ± 3.12                                     | 29.88 ± 1.65             |

Data compiled from studies in MC38 colorectal cancer mouse models.[1][3]



Table 2: Efficacy of TMP195 and Anti-PD-1 in a Breast

Cancer Model (MMTV-PvMT)

| Treatment Group    | Relative Tumor Burden (Day 21 vs. Day 0) |
|--------------------|------------------------------------------|
| Control (DMSO)     | Increased                                |
| TMP195 alone       | Reduced vs. Control                      |
| Anti-PD-1 alone    | No significant effect                    |
| TMP195 + Anti-PD-1 | Significant reduction vs. TMP195 alone   |

Data from a study in the MMTV-PyMT autochthonous mouse model of breast cancer.[2]

## Signaling Pathways and Experimental Workflow

The interplay between **TMP195** and checkpoint inhibitors involves a cascade of events within the tumor microenvironment, leading to a robust anti-tumor immune response. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TMP195 and Checkpoint Inhibitors: A Synergistic Alliance Against Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#synergistic-effects-of-tmp195-with-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com